N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that belongs to the benzothiadiazepine family This compound is characterized by its unique structure, which includes a benzothiadiazepine core with phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with 4-methylphenyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N2-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~2~-(4-Methylphenyl)-N~4~-phenyl-3,1,5-benzothiadiazepine-2,4-diamine can be compared with other benzothiadiazepine derivatives:
This compound: Unique due to its specific substituents, which confer distinct chemical and biological properties.
N~2~-(2-Ethylphenyl)-N~2~-[(4-Methylphenyl)sulfonyl]glycinamide: Another benzothiadiazepine derivative with different substituents, leading to variations in reactivity and applications.
4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-Methylphenyl)sydnones: Sydnone derivatives with distinct structural features and biological activities.
Properties
CAS No. |
667456-98-6 |
---|---|
Molecular Formula |
C21H18N4S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-2-N-phenyl-3,1,5-benzothiadiazepine-2,4-diamine |
InChI |
InChI=1S/C21H18N4S/c1-15-11-13-17(14-12-15)23-21-25-19-10-6-5-9-18(19)24-20(26-21)22-16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)(H,23,25) |
InChI Key |
IAHVAVRVNROYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.